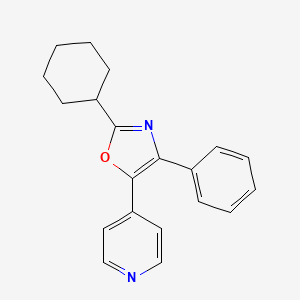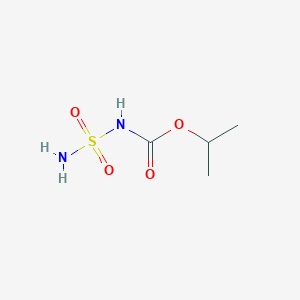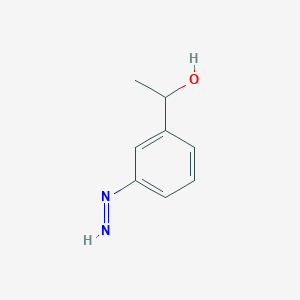![molecular formula C42H48N2O2 B12522811 4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine CAS No. 653594-76-4](/img/structure/B12522811.png)
4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2,5-Bis(octiloxi)-4-(feniletinil)fenil]etinil}-2,2’-bipiridina es un complejo compuesto orgánico conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de bipiridina con una conjugación extendida a través de enlaces etinil a grupos feniletinil y fenil sustituidos con octiloxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{[2,5-Bis(octiloxi)-4-(feniletinil)fenil]etinil}-2,2’-bipiridina normalmente implica múltiples pasos, comenzando con la preparación del núcleo de bipiridina y la posterior funcionalización. Los pasos clave incluyen:
Formación del núcleo de bipiridina: Esto se puede lograr mediante el acoplamiento de derivados de piridina en condiciones como reacciones de acoplamiento cruzado catalizadas por paladio.
Introducción de grupos etinil: Los grupos etinil se introducen mediante reacciones de acoplamiento de Sonogashira, que involucran la reacción de alquinos terminales con haluros de arilo en presencia de un catalizador de paladio y un co-catalizador de cobre.
Unión de grupos octiloxi: Los grupos octiloxi generalmente se introducen a través de reacciones de sustitución nucleófila, donde un haluro de alquilo reacciona con un derivado de fenol.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto puede implicar reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
4-{[2,5-Bis(octiloxi)-4-(feniletinil)fenil]etinil}-2,2’-bipiridina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando hidrogenación o hidruros metálicos, potencialmente convirtiendo alquinos en alcanos o reduciendo otros grupos funcionales.
Sustitución: Las reacciones de sustitución electrófila o nucleófila pueden ocurrir, especialmente en los anillos de fenilo, permitiendo una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Gas hidrógeno (H₂) con un catalizador de paladio, borohidruro de sodio (NaBH₄)
Sustitución: Agentes halogenantes (p. ej., N-bromosuccinimida), nucleófilos (p. ej., alcóxidos)
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción podría producir alcanos o alcoholes.
Aplicaciones Científicas De Investigación
4-{[2,5-Bis(octiloxi)-4-(feniletinil)fenil]etinil}-2,2’-bipiridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en la química de coordinación, formando complejos con metales de transición que tienen propiedades electrónicas y fotofísicas únicas.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos y como componente en agentes terapéuticos.
Industria: Se utiliza en el desarrollo de materiales electrónicos orgánicos, como diodos orgánicos emisores de luz (OLED) y fotovoltaica orgánica (OPV).
Mecanismo De Acción
El mecanismo por el cual 4-{[2,5-Bis(octiloxi)-4-(feniletinil)fenil]etinil}-2,2’-bipiridina ejerce sus efectos depende en gran medida de su papel en aplicaciones específicas. Por ejemplo:
En la química de coordinación: Actúa como ligando, coordinando a los centros metálicos a través de sus átomos de nitrógeno, influyendo en las propiedades electrónicas del complejo metálico.
En bioimagen: La estructura conjugada del compuesto le permite absorber y emitir luz, lo que lo hace útil como una sonda fluorescente.
Comparación Con Compuestos Similares
Compuestos similares
2,2’-Bipiridina: Un derivado de bipiridina más simple sin la conjugación extendida y los grupos funcionales.
4,4’-Bis(feniletinil)-2,2’-bipiridina: Estructura similar pero carece de los grupos octiloxi.
Ácido 2,2’-bipiridina-4,4’-dicarboxílico: Contiene grupos ácidos carboxílicos en lugar de grupos etinil y fenilo.
Singularidad
4-{[2,5-Bis(octiloxi)-4-(feniletinil)fenil]etinil}-2,2’-bipiridina es única debido a su conjugación extendida y la presencia de grupos tanto octiloxi como feniletinil. Estas características mejoran sus propiedades electrónicas y la hacen adecuada para aplicaciones especializadas en ciencia de materiales y química de coordinación.
Propiedades
Número CAS |
653594-76-4 |
|---|---|
Fórmula molecular |
C42H48N2O2 |
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
4-[2-[2,5-dioctoxy-4-(2-phenylethynyl)phenyl]ethynyl]-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C42H48N2O2/c1-3-5-7-9-11-18-30-45-41-34-38(26-24-36-27-29-44-40(32-36)39-22-16-17-28-43-39)42(46-31-19-12-10-8-6-4-2)33-37(41)25-23-35-20-14-13-15-21-35/h13-17,20-22,27-29,32-34H,3-12,18-19,30-31H2,1-2H3 |
Clave InChI |
MLMVSXXYUQUGDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=C(C=C1C#CC2=CC=CC=C2)OCCCCCCCC)C#CC3=CC(=NC=C3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


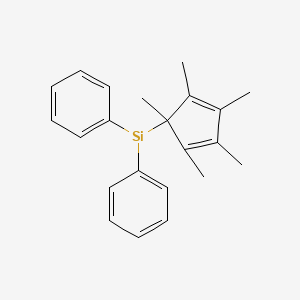

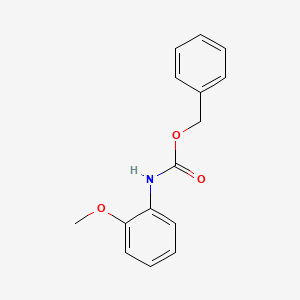
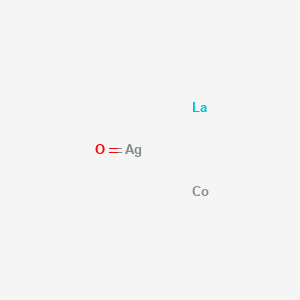
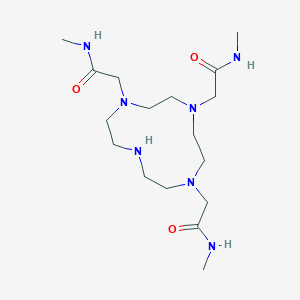
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)

silane](/img/structure/B12522793.png)

![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
